Acetic acid;3-butoxypropan-1-ol
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Overview
Description
Acetic acid;3-butoxypropan-1-ol is a chemical compound that combines the properties of acetic acid and 3-butoxypropan-1-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 3-butoxypropan-1-ol is an alcohol with a butoxy group attached to a propanol backbone. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;3-butoxypropan-1-ol can be synthesized through the esterification reaction between acetic acid and 3-butoxypropan-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the reaction reaches completion . The reaction can be represented as follows:
CH3COOH+C7H16O2→CH3COOCH2CH2CH2OCH2CH2CH3+H2O
Industrial Production Methods
Industrial production of this compound involves the continuous esterification process, where acetic acid and 3-butoxypropan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-butoxypropan-1-ol undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breaking down into acetic acid and 3-butoxypropan-1-ol in the presence of water and an acid or base catalyst.
Oxidation: Oxidation of the alcohol group to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid, heat under reflux.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents like potassium dichromate or chromium trioxide.
Major Products Formed
Esterification: Esters and water.
Hydrolysis: Acetic acid and 3-butoxypropan-1-ol.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
Acetic acid;3-butoxypropan-1-ol is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving cell membrane permeability and interactions.
Medicine: Potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Used as a solvent in coatings, inks, and cleaning agents.
Mechanism of Action
The mechanism of action of acetic acid;3-butoxypropan-1-ol involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can affect cell membrane permeability and enzyme activity by altering the local environment and interacting with specific functional groups on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-butoxypropan-1-ol: Similar structure but lacks the acetic acid moiety.
Acetic acid: Simple carboxylic acid without the butoxypropanol group.
Butyl acetate: An ester formed from butanol and acetic acid, similar in ester functionality but different in structure.
Uniqueness
Acetic acid;3-butoxypropan-1-ol is unique due to its combined properties of acetic acid and 3-butoxypropan-1-ol, making it versatile in various applications. Its ability to undergo esterification and hydrolysis reactions, along with its solvent properties, distinguishes it from other similar compounds .
Properties
CAS No. |
5590-65-8 |
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Molecular Formula |
C9H20O4 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
acetic acid;3-butoxypropan-1-ol |
InChI |
InChI=1S/C7H16O2.C2H4O2/c1-2-3-6-9-7-4-5-8;1-2(3)4/h8H,2-7H2,1H3;1H3,(H,3,4) |
InChI Key |
WLYZDOHFYOQZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCO.CC(=O)O |
Origin of Product |
United States |
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